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Compound of Interest

Compound Name: 4,6-Dibromopyrimidine

Cat. No.: B1319750

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability
of 4,6-dibromopyrimidine, a key building block in medicinal chemistry and materials science.
This document details sourcing information, key chemical properties, and relevant experimental
protocols for its application in drug discovery, particularly in the synthesis of kinase inhibitors.

Commercial Availability

4,6-Dibromopyrimidine is readily available from a variety of chemical suppliers. The table
below summarizes key information from prominent vendors to facilitate procurement for
research and development purposes. Purity levels are generally high, with most suppliers
offering grades suitable for synthetic applications. It is important to note that some suppliers,
such as Sigma-Aldrich for this specific product, place the responsibility of confirming identity
and purity on the buyer as they may not provide detailed analytical data.[1]
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Molecular .
. CAS Molecular . . Available
Supplier Weight ( Purity .
Number Formula Quantities
g/mol )
Sigma-
] 36847-10-6 CaH2Br2N2 237.88 95% Custom
Aldrich
Fisher
Scientific 36847-10-6 CaH2Br2N2 237.88 >98.0% (GC) 1g, 50
(TCI)
Labscoop
36847-10-6 C4H2Br2N2 237.88 >98.0% (GC)  1g, 259
(TCI)
PubChem 36847-10-6 CaH2Br2N2 237.88

Physicochemical Properties

4,6-Dibromopyrimidine is a solid at room temperature, appearing as a white to off-white

crystalline powder.[2][3] Key physicochemical properties are summarized below.

Property Value

IUPAC Name 4,6-dibromopyrimidine

Melting Point 49-52 °C

Boiling Point 263.7 °C at 760 mmHg

InChl Key CEPVZSXIONCAJV-UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectroscopic data for 4,6-dibromopyrimidine is not readily available in
the public domain. However, based on the analysis of structurally related brominated
pyrimidines and pyridines, the following characteristics can be anticipated.[4][5]

1H NMR: The proton NMR spectrum is expected to be simple, showing two signals
corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. The chemical
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shifts will be influenced by the two bromine atoms.

13C NMR: The carbon NMR spectrum will display signals for the three distinct carbon
environments in the pyrimidine ring. The carbons bearing the bromine atoms (C4 and C6) will
be significantly shifted downfield.

IR Spectroscopy: The infrared spectrum will exhibit characteristic vibrational bands for the C-H
and C=N bonds within the pyrimidine ring. A C-Br stretching vibration is expected in the lower
frequency region of the spectrum.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a
molecule containing two bromine atoms, with prominent [M]+, [M+2]+, and [M+4]+ peaks. The
nominal molecular weight is 238 g/mol .[6]

Applications in Drug Discovery: A Versatile Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-
approved drugs, particularly kinase inhibitors.[7][8] The nitrogen atoms of the pyrimidine ring
can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[7]
4,6-Dibromopyrimidine serves as a versatile starting material for the synthesis of a diverse
range of substituted pyrimidines through cross-coupling reactions.

The two bromine atoms at the 4 and 6 positions can be sequentially or simultaneously
substituted, allowing for the introduction of various functional groups and the exploration of
structure-activity relationships (SAR). This makes 4,6-dibromopyrimidine an attractive
building block for the development of potent and selective kinase inhibitors for various
therapeutic areas, including oncology and neurodegenerative diseases.[7][9][10]

Experimental Protocols

The following are detailed experimental protocols for common cross-coupling reactions that can
be applied to 4,6-dibromopyrimidine, based on established procedures for structurally similar
dihalopyrimidines.

Suzuki-Miyaura Coupling for C-C Bond Formation
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This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-
coupling of a dihalopyrimidine with an arylboronic acid. This reaction is fundamental for
creating biaryl structures common in many kinase inhibitors.

Materials:

e 4,6-Dibromopyrimidine

e Arylboronic acid

o Pd(PPhs)a4 (Tetrakis(triphenylphosphine)palladium(0))

o Potassium carbonate (K2COs) or Cesium carbonate (Cs2C0Os)
e 1,4-Dioxane

o Water

» Nitrogen or Argon gas supply

» Schlenk flask or similar reaction vessel

Procedure:

e To a Schlenk flask, add 4,6-dibromopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5
equiv.), and the base (K2COs or Cs2COs3, 2.0-3.0 equiv.).

e Add the palladium catalyst, Pd(PPhs)a (0.05 equiv.).

o Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three
times.

e Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

o Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent
such as ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or
magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired
coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig
amination to introduce an amine substituent onto the pyrimidine core. This is a key
transformation for synthesizing many aminopyrimidine-based kinase inhibitors.

Materials:

4,6-Dibromopyrimidine

Primary or secondary amine

Pdz(dba)s (Tris(dibenzylideneacetone)dipalladium(0))
Xantphos or other suitable phosphine ligand

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2COs)
Anhydrous, degassed toluene or 1,4-dioxane

Nitrogen or Argon gas supply in a glovebox

Sealed reaction tube

Procedure:

 Inside a glovebox, add the palladium precatalyst Pdz(dba)s (0.01-0.05 equiv.), the phosphine
ligand (0.02-0.10 equiv.), and the base (NaOtBu or Cs2COs, 1.4-2.0 equiv.) to a sealable
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reaction tube.

Add 4,6-dibromopyrimidine (1.0 equiv.) to the tube.
Add the anhydrous, degassed solvent.
Add the amine (1.1-1.5 equiv.) to the mixture.

Seal the reaction tube, remove it from the glovebox, and place it in a preheated oil bath at
80-110 °C.

Stir the reaction mixture vigorously for 4-24 hours, monitoring its progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with an organic solvent and quench with a saturated aqueous
solution of ammonium chloride or water.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling
reaction and a simplified signaling pathway demonstrating the role of a pyrimidine-based
kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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